molecular formula C15H19N3O2 B2756237 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1400540-41-1

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2756237
CAS No.: 1400540-41-1
M. Wt: 273.336
InChI Key: VVHGGGBLTSDZLN-UHFFFAOYSA-N
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Description

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle linked to a piperidine ring via a methylene bridge, a structural motif known to confer valuable biological properties. The 1,2,4-oxadiazole unit is a privileged scaffold in pharmaceutical research due to its role as a bioisostere for ester and carboxamide functionalities . Compounds containing this core structure have been extensively investigated for a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects . Specifically, the 4-(1,2,4-oxadiazol-5-yl)piperidine chemotype has been identified as a promising scaffold in oncology research. Studies on closely related analogs have demonstrated that this chemical class can function as tubulin inhibitors, leading to antiproliferative effects and mitotic arrest in cancer cell lines . Furthermore, structural hybrids combining piperidine and oxadiazole pharmacophores are actively explored for their potential in other therapeutic areas, such as serving as Smoothened (Smo) antagonists to inhibit the Hedgehog signaling pathway, which is implicated in various cancers . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable laboratory guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-19-13-4-2-12(3-5-13)15-17-14(20-18-15)10-11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHGGGBLTSDZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by a nucleophilic substitution reaction to introduce the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced heterocycles.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole and piperidine structures possess notable antibacterial properties. In one study, a series of synthesized compounds were evaluated for their antibacterial efficacy against various strains, including Salmonella typhi and Bacillus subtilis . The results indicated moderate to strong antibacterial activity, suggesting that 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine may be effective against certain bacterial infections .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory activity against acetylcholinesterase and urease , which are important targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively. The structure-activity relationship (SAR) studies indicate that modifications around the piperidine ring can enhance inhibitory potency .

Anticancer Properties

The oxadiazole moiety is associated with anticancer activity. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and its biological targets. These studies reveal that the compound can effectively bind to active sites of target enzymes and receptors, which is crucial for its pharmacological effects. For instance, docking simulations have shown favorable binding affinities with acetylcholinesterase, indicating its potential as a therapeutic agent for Alzheimer's disease .

Case Studies

StudyObjectiveFindings
Braz. J. Pharm. Sci., 2020Evaluate antibacterial and enzyme inhibitory activityModerate to strong activity against Salmonella typhi; strong AChE inhibition
Orient J Chem., 2024Synthesize new derivatives and assess biological activityIdentified compounds with good antimicrobial efficacy; docking studies confirmed interactions with bacterial targets

Mechanism of Action

The mechanism of action of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Modifications in Piperidine/Oxadiazole Hybrids

Compound Key Structural Features Biological Activity Reference
Target Compound 4-Methoxyphenyl, methylene linker Under investigation
V-0219 4-CF3phenyl, morpholine tail GLP-1R PAM (antidiabetic)
JW74 4-Methylphenyl, thioether linker β-Catenin stabilizer (chemosensitizer)
Compound 49 () 4-Methylpiperidine, trifluoromethylpyridine Dual TRPA1/TRPV1 antagonist
Compound 17 () 2-Chloro-4-fluorobenzoyl substituent Unspecified (structural analogue)

Electronic and Pharmacokinetic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-methoxy group (electron-donating) in the target compound may improve solubility but reduce receptor-binding affinity compared to electron-withdrawing groups like Cl or CF3 .
    • 4-Fluorophenyl derivatives (e.g., 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine ) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidation .

Key Research Findings

  • Antidiabetic Potential: Analogues with CF3 or morpholine groups (e.g., V-0219) demonstrate superior GLP-1R modulation compared to methoxy derivatives, suggesting substituent-driven efficacy .
  • Chemosensitization : JW74’s thioether linkage and methylphenyl group enhance β-catenin stabilization, a mechanism absent in the target compound .
  • Neuropathic Pain : Piperidine-oxadiazole hybrids with trifluoromethylpyridine (Compound 49) show promise as dual TRPA1/TRPV1 antagonists, highlighting the role of lipophilic substituents .

Biological Activity

The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a derivative of the 1,2,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C26_{26}H29_{29}N3_3O4_4
  • Molecular Weight : 447.53 g/mol
  • CAS Number : 1775352-82-3

Biological Activity Overview

1,2,4-Oxadiazole derivatives, including the compound , have been reported to exhibit a range of biological activities such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant
  • Antidepressant

Anticancer Activity

Research indicates that oxadiazole derivatives possess significant anticancer properties. A study demonstrated that a related oxadiazole derivative exhibited cytotoxic activity against various cancer cell lines with IC50_{50} values ranging from 2.76 to 9.27 µM against specific tumor types .

Table 1: IC50_{50} Values of Related Oxadiazole Derivatives Against Tumor Cell Lines

CompoundCell LineIC50_{50} (µM)
Compound 1OVXF 8992.76
Compound 1PXF 17529.27
Compound 2PRXF 22Rv11.143

The biological activity of oxadiazoles often involves their ability to inhibit specific enzymes and receptors:

  • Inhibition of Histone Deacetylases (HDACs) and Carbonic Anhydrase (CA) has been noted, which are crucial in cancer progression and metastasis .
  • Compounds have shown inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), which is implicated in various cellular processes including aging and cancer .

Antimicrobial and Anti-inflammatory Properties

The compound has also been evaluated for its antimicrobial and anti-inflammatory effects:

  • Studies have indicated that oxadiazole derivatives can inhibit bacterial growth and exhibit anti-inflammatory activity by modulating inflammatory pathways .

Table 2: Biological Activities of Oxadiazole Derivatives

Activity TypeExample Findings
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced inflammatory markers in vitro

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The derivatives were tested against a panel of human tumor cell lines, revealing promising results that support further development for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, and how do they influence its potential bioactivity?

  • The compound combines a piperidine ring with a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group. The oxadiazole ring is electron-deficient, enhancing interactions with biological targets like enzymes or receptors. The methoxy group improves solubility and may modulate binding affinity via hydrogen bonding or hydrophobic interactions. Piperidine’s conformational flexibility allows adaptation to binding pockets, a common feature in CNS-targeting drugs .

Q. What synthetic strategies are used to prepare this compound?

  • Synthesis typically involves multi-step routes:

Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃).

Piperidine functionalization : Alkylation or nucleophilic substitution to attach the oxadiazole-methyl group to the piperidine nitrogen.
Key challenges include controlling regioselectivity during oxadiazole formation and minimizing side reactions during alkylation .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms connectivity and regiochemistry.
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) resolves stereochemistry and supramolecular interactions, as seen in related piperidine derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the oxadiazole ring formation in this compound’s synthesis?

  • Design of Experiments (DoE) methods, such as factorial designs, identify optimal conditions (e.g., temperature, stoichiometry, catalyst loading). For example, a central composite design could maximize yield by balancing reaction time (60-120 min) and temperature (80-120°C) while minimizing byproducts like open-chain intermediates .
  • In situ monitoring (e.g., FTIR or Raman spectroscopy) tracks reaction progress and detects intermediates .

Q. What computational approaches aid in predicting the biological targets of this compound?

  • Molecular docking (AutoDock Vina, Glide) screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs).
  • QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs. For instance, methoxy-substituted oxadiazoles in similar compounds show affinity for serotonin receptors .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Proteomic mapping : Use affinity chromatography or thermal shift assays to detect off-target interactions that may explain discrepancies.
  • Formulation adjustments : Improve bioavailability via salt formation (e.g., hydrochloride salts) or nanoparticle encapsulation .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Flow chemistry : Continuous processing minimizes heat/mass transfer issues and improves reproducibility.
  • Process analytical technology (PAT) : Real-time monitoring ensures critical quality attributes (e.g., purity >98%) are maintained at scale.
  • Green chemistry principles : Replace toxic reagents (e.g., POCl₃) with safer alternatives (e.g., T3P®) to enhance sustainability .

Methodological Considerations Table

Research AspectMethodologyKey References
Synthetic Optimization DoE, flow chemistry, PAT
Target Identification Docking, QSAR, proteomics
Bioactivity Validation Microsome assays, thermal shift assays
Structural Analysis X-ray crystallography, 2D-NMR

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